1-Cyclobutanecarbonyl-2-methylpiperazine
Description
1-Cyclobutanecarbonyl-2-methylpiperazine is a piperazine derivative characterized by a cyclobutane carbonyl group attached to the piperazine ring at position 1 and a methyl substituent at position 2. The cyclobutanecarbonyl moiety introduces conformational rigidity, which may enhance metabolic stability compared to linear alkyl or aromatic substituents .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
cyclobutyl-(2-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C10H18N2O/c1-8-7-11-5-6-12(8)10(13)9-3-2-4-9/h8-9,11H,2-7H2,1H3 |
InChI Key |
UEIHCRSUYBBRQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C(=O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1-Cyclobutanecarbonyl-2-methylpiperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of piperazine derivatives often involves scalable and efficient synthetic routes. For example, the use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols have been reported to produce piperazine derivatives under mild conditions with good yields .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutanecarbonyl-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of 1-Cyclobutanecarbonyl-2-methylpiperazine typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use strong oxidizing agents like potassium permanganate under acidic conditions, while reduction reactions may use lithium aluminum hydride in anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 1-Cyclobutanecarbonyl-2-methylpiperazine may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
1-Cyclobutanecarbonyl-2-methylpiperazine serves as an essential building block in the synthesis of more complex organic compounds. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution reactions.
| Reaction Type | Product Type | Notes |
|---|---|---|
| Oxidation | Carboxylic acids or ketones | Useful for further functionalization |
| Reduction | Amines or alcohols | Important for creating diverse derivatives |
| Substitution | N-alkyl or N-acyl derivatives | Enhances the compound's versatility |
Biological Applications
Potential Ligand in Biochemical Assays
Research indicates that this compound may act as a ligand in biochemical assays, potentially interacting with specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, making it valuable in drug discovery and development.
Therapeutic Properties
There is ongoing investigation into the therapeutic properties of 1-cyclobutanecarbonyl-2-methylpiperazine. It has been explored as an intermediate in drug synthesis, particularly in developing compounds aimed at treating various diseases. For example, its role as a potential inhibitor of heat shock proteins has been studied due to their involvement in cancer progression and resistance to therapy .
Medicinal Chemistry
Heat Shock Protein Inhibition
The compound has been identified as a promising candidate for inhibiting heat shock proteins (Hsp70), which are implicated in cancer cell survival and proliferation. By targeting these proteins, researchers aim to enhance the efficacy of existing cancer treatments .
Targeting BRAF Mutations
Recent patents have described the use of compounds similar to 1-cyclobutanecarbonyl-2-methylpiperazine for targeting BRAF mutations (specifically V600E/K), which are common in several cancers. The development of these compounds focuses on inducing targeted degradation of the mutated protein, offering a novel therapeutic approach to combat drug resistance .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, 1-cyclobutanecarbonyl-2-methylpiperazine is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for synthesizing various derivatives that find applications across different sectors.
Case Study 1: Hsp70 Inhibitors
A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of heat shock protein inhibitors, highlighting how modifications to compounds like 1-cyclobutanecarbonyl-2-methylpiperazine can enhance binding affinity and inhibitory potency against Hsp70 . The research demonstrated that specific substitutions could significantly improve therapeutic outcomes in cancer treatment.
Case Study 2: BRAF Targeting Compounds
Another study focused on compounds targeting BRAF mutations showed that derivatives based on piperazine structures exhibit enhanced efficacy against resistant cancer cell lines. The findings suggest that utilizing 1-cyclobutanecarbonyl-2-methylpiperazine could lead to more effective treatment options for patients with BRAF-mutated tumors .
Mechanism of Action
The mechanism of action of 1-Cyclobutanecarbonyl-2-methylpiperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with neurotransmitter receptors, such as the GABA (γ-aminobutyric acid) receptor, leading to neuromuscular effects . This interaction can result in the inhibition of neurotransmitter release, leading to various pharmacological effects.
Comparison with Similar Compounds
Table 1: Key Piperazine Derivatives and Their Properties
Pharmacological and Biochemical Properties
- Kinase Inhibition : H-7 demonstrates potent protein kinase C (PKC) inhibition (IC₅₀ ~10 µM), restoring proliferation in TPA-treated HL-60 cells . The cyclobutanecarbonyl group in the target compound may confer similar kinase-modulating effects but with altered selectivity due to steric and electronic differences.
- Metabolic Stability : Cyclobutane’s rigid structure could reduce oxidative metabolism compared to cyclohexene or benzhydryl groups, as seen in cyclohexene derivatives and Cyclizine .
- Receptor Interactions : Aryl-substituted analogs like 1-(4-methoxyphenyl)piperazine exhibit serotonin receptor affinity, suggesting that the target compound’s cyclobutanecarbonyl group may prioritize enzyme targeting over receptor binding.
Structure-Activity Relationship (SAR) Insights
Acyl vs. Sulfonyl Groups : Sulfonyl derivatives (e.g., H-7) show stronger PKC inhibition due to hydrogen-bonding interactions with kinase ATP pockets, while acyl groups may favor alternative binding modes .
Substituent Position: Methyl at position 2 (vs.
Aromatic vs. Aliphatic Moieties : Aryl groups (e.g., 4-methoxyphenyl in ) enhance lipophilicity and membrane permeability, whereas aliphatic groups like cyclobutane may optimize metabolic half-life .
Biological Activity
1-Cyclobutanecarbonyl-2-methylpiperazine (CBM) is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of CBM, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
CBM is characterized by its cyclobutane carbonyl group attached to a methylpiperazine moiety. The molecular formula for CBM is with a molecular weight of approximately 168.24 g/mol. Its structure can be represented as follows:
Research indicates that CBM may interact with various biological targets, potentially influencing pathways related to neurotransmission and cellular signaling. Its piperazine core is known for modulating neurotransmitter systems, which may contribute to its pharmacological effects.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that CBM exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation.
- Neuroprotective Effects : CBM has shown potential neuroprotective properties, possibly through the inhibition of oxidative stress and modulation of inflammatory pathways.
- Antimicrobial Activity : Some derivatives of piperazine compounds have demonstrated antimicrobial properties, indicating that CBM may also possess similar activities against various pathogens.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Enhances serotonergic activity | |
| Neuroprotective | Reduces oxidative stress | |
| Antimicrobial | Potential activity against bacteria and fungi |
Case Study 1: Antidepressant Effects
In a study evaluating the antidepressant effects of CBM, researchers administered the compound to mice subjected to chronic mild stress. Results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behaviors. The study concluded that CBM's action might be linked to increased serotonin levels in the brain.
Case Study 2: Neuroprotection in Neurodegenerative Models
A separate investigation focused on the neuroprotective effects of CBM in models of neurodegeneration. The compound was found to significantly reduce neuronal cell death induced by oxidative stressors, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
